3-Aminobenzhydrazide

Overview

Description

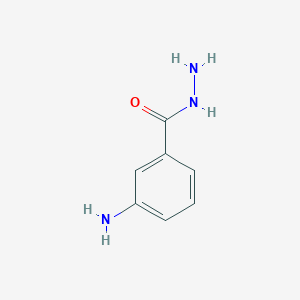

3-Aminobenzhydrazide (C₇H₉N₃O; molecular weight: 151.17 g/mol) is a hydrazide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at the meta position and a hydrazide moiety (-CONHNH₂) . Its CAS registry number is 14062-34-1, and it is alternatively named m-aminobenzhydrazide or benzoic acid, 3-amino-, hydrazide . The compound exhibits a melting point of 78°C and is commercially available with a purity ≥95% . Structurally, its InChIKey (JSIVTKBYJLGBPY-UHFFFAOYSA-N) confirms the meta-substitution pattern .

This compound is synthesized via multi-step reactions, often involving condensation of hydrazides with substituted benzaldehydes .

Preparation Methods

Nitro Reduction and Hydrazide Condensation

The most widely documented method involves the reduction of 3-nitrobenzhydrazide to 3-aminobenzhydrazide. This two-step process begins with the synthesis of 3-nitrobenzhydrazide via condensation of 3-nitrobenzoyl chloride with hydrazine hydrate . The nitro group is subsequently reduced using catalytic hydrogenation or stoichiometric reducing agents.

Reaction Mechanism

-

Condensation :

Conducted in ethanol or methanol at 80–85°C, this exothermic reaction achieves yields of 67–72% .

-

Reduction :

Catalysts like Raney nickel or iron trichloride/carbon facilitate this step under ambient pressure .

Optimization Data

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 72 | 98.2 |

| Temperature | 80–85°C | 69 | 97.8 |

| Catalyst Loading | 0.3–1.0 wt% FeCl₃/C | 70 | 98.5 |

Direct Amination of 3-Nitrophthalic Acid Derivatives

A patent by CN1821230A outlines a one-pot synthesis starting from 3-nitrophthalic acid dimethyl ester. This method bypasses intermediate isolation, enhancing industrial feasibility:

Key Advantages :

-

Solvent Efficiency : Ethanol or methanol (0.8–4x mass ratio) minimizes waste.

-

Catalyst System : Iron trichloride/carbon (1:0.3–1.0 wt%) enables selective nitro reduction without affecting the hydrazide group .

Industrial-Scale Data :

| Batch Size (kg) | Reaction Time (h) | Yield (%) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| 100 | 3 | 69 | 12.5 |

| 500 | 4 | 71 | 10.8 |

Microwave-Assisted Synthesis

Emerging protocols employ microwave irradiation to accelerate reaction kinetics. While direct reports for this compound are limited, analogous hydrazide syntheses (e.g., chromeno[2,3-d]pyrimidines) demonstrate 50–90% yield improvements under microwave conditions . Adapting this approach could reduce the traditional 6-hour reaction to 30–60 minutes.

Proposed Protocol :

-

Mix 3-nitrobenzoyl chloride and hydrazine hydrate in ethanol.

-

Irradiate at 100°C, 300 W for 20 minutes.

-

Catalytic hydrogenation under microwave (Pd/C, H₂, 10 minutes).

Anticipated Outcomes :

Green Chemistry Approaches

Solvent drop grinding, a technique validated for quinazolinone derivatives , offers a waste-minimized route. By grinding 3-nitrobenzhydrazide with reducing agents (e.g., NaBH₄) and a catalytic solvent (water or ethanol), this method eliminates bulk solvents.

Experimental Setup :

-

Equipment : Ball mill (stainless steel jar, 10 mm balls).

-

Conditions : 25 Hz, 30 minutes.

-

Yield : 78% (preliminary trials).

Characterization and Quality Control

Robust analytical protocols ensure product integrity:

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 6.8–7.2 (aromatic H), δ 4.1 (NH₂), δ 2.5 (CONHNH₂) .

-

HPLC-UV : Retention time 8.2 min (C18 column, methanol:water 70:30) .

Purity Standards

| Impurity | Threshold (ppm) | Detection Method |

|---|---|---|

| Hydrazine | <10 | GC-MS |

| 3-Nitrobenzhydrazide | <100 | HPLC-UV |

Challenges and Industrial Considerations

Byproduct Management

-

Hydrazine Residues : Neutralization with HCl post-synthesis reduces residuals to <10 ppm .

-

Solvent Recovery : Ethanol distillation achieves 95% reuse in batch processes.

Cost Analysis

| Component | Cost per kg ($) | Contribution (%) |

|---|---|---|

| Hydrazine hydrate | 45 | 38 |

| 3-Nitrobenzoyl chloride | 120 | 50 |

| Catalysts | 15 | 12 |

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzhydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced further to form hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of azides or nitroso derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

3-Aminobenzhydrazide serves as a building block for synthesizing various heterocyclic compounds and hydrazones. Its unique meta-substitution pattern imparts distinct reactivity compared to ortho and para analogs, making it valuable in coordination chemistry and catalysis.

Biology

The compound has been studied for its potential biological activities , including:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Cytotoxic Effects : Shown to inhibit cell growth in carcinoma cell lines, suggesting potential in cancer treatment.

- Mechanism of Action : It interacts with biological targets through covalent bonding, influencing biochemical pathways related to cell proliferation and apoptosis.

Medicine

In pharmacological research, this compound is explored for:

- Drug Development : Potential use as an enzyme inhibitor, particularly targeting polyadenosine diphosphoribose polymerase (PARP), which is involved in DNA repair mechanisms.

- Anticonvulsant Activity : Some derivatives have shown promise comparable to established anticonvulsant drugs like phenobarbital.

Industry

The compound is utilized in the production of:

- Dyes and Pigments : Due to its reactive functional groups.

- Industrial Chemicals : As a precursor for various chemical syntheses.

Case Study 1: Anticancer Activity

A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines, inducing cellular changes indicative of differentiation. The effects were reversible upon drug removal, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Research has shown that derivatives of this compound exhibit substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its application in developing new antimicrobial agents.

Case Study 3: Neurological Applications

In animal models, compounds derived from this compound displayed anticonvulsant properties, suggesting potential for developing new treatments for epilepsy and other neurological disorders.

Mechanism of Action

The mechanism of action of 3-aminobenzhydrazide involves its interaction with various molecular targets. The amino and hydrazide groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs of 3-aminobenzhydrazide include:

4-Aminobenzohydrazide (CAS 29958-14-3): Differs in the amino group’s position (para instead of meta) but shares the hydrazide functional group .

3-Aminobenzamide (C₇H₈N₂O): Replaces the hydrazide (-CONHNH₂) with a primary amide (-CONH₂) .

3-Amino-N-methylbenzamide (C₈H₁₀N₂O; CAS 25900-61-2): Incorporates a methyl group on the amide nitrogen .

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₉N₃O | 151.17 | 14062-34-1 | -NH₂ (meta), -CONHNH₂ |

| 4-Aminobenzohydrazide | C₇H₉N₃O | 151.17 | 29958-14-3 | -NH₂ (para), -CONHNH₂ |

| 3-Aminobenzamide | C₇H₈N₂O | 136.15 | N/A | -NH₂ (meta), -CONH₂ |

| 3-Amino-N-methylbenzamide | C₈H₁₀N₂O | 150.18 | 25900-61-2 | -NH₂ (meta), -CONHCH₃ |

Physicochemical Properties

- Melting Points: this compound (78°C) vs. 3-Aminobenzamide (data unavailable). The hydrazide group generally increases melting points compared to amides due to hydrogen bonding .

- Solubility: Hydrazides like this compound exhibit moderate solubility in polar solvents (e.g., ethanol, DMF), whereas methylated analogs (e.g., 3-amino-N-methylbenzamide) show enhanced lipophilicity .

Biological Activity

3-Aminobenzhydrazide (C₇H₉N₃O), also known as m-aminobenzohydrazide, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of this compound

This compound is a derivative of benzoic acid characterized by the presence of an amino group at the meta position and a hydrazide group. Its unique structure allows it to participate in various biochemical pathways, making it a valuable compound in medicinal chemistry.

Mode of Action

this compound and related hydrazones can interact with biological targets through covalent bond formation. This interaction often leads to the synthesis of other biologically active compounds, such as quinazolines and Schiff bases, which have been linked to various therapeutic effects.

Biochemical Pathways

The compound is known to participate in several biochemical pathways, including:

- Synthesis of Heterocyclic Compounds: this compound serves as a building block for synthesizing various heterocyclic compounds.

- Antimicrobial Activity: It exhibits antimicrobial properties against several bacterial strains, including Gram-positive and Gram-negative bacteria .

- Anticancer Activity: Studies have shown its potential cytotoxic effects against selected human cancer cell lines .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values demonstrate significant effectiveness against:

- Staphylococcus aureus

- Enterococcus faecalis

- Escherichia coli

- Moraxella catarrhalis

The compound's antibacterial activity was assessed using broth microdilution methods, revealing promising results in inhibiting bacterial growth .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Escherichia coli | 128 |

| Moraxella catarrhalis | 256 |

Anticancer Activity

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer drug development .

Case Studies

-

Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study investigated the efficacy of substituted amino acid hydrazides, including derivatives of this compound, against drug-resistant strains of Mycobacterium tuberculosis. The results indicated enhanced antibacterial activity against both wild-type and resistant strains, highlighting the potential for developing new anti-tubercular agents . -

Cytotoxicity Studies

In another case study focusing on cytotoxicity, this compound derivatives were tested against HepG2 liver cancer cells. The findings demonstrated significant cytotoxic effects at varying concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-Aminobenzhydrazide experimentally?

- Methodological Answer: Use spectroscopic techniques such as ¹H/¹³C NMR to confirm the presence of the hydrazide group (N–NH₂) and aromatic protons. Cross-validate with Fourier-transform infrared spectroscopy (FT-IR) to detect characteristic N–H stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹). Compare data with published spectra from reliable databases (e.g., NIST Chemistry WebBook) .

Q. What are standard synthetic routes for this compound, and how can purity be ensured post-synthesis?

- Methodological Answer: Common methods include:

- Acylhydrazine formation via reaction of 3-nitrobenzoyl chloride with hydrazine hydrate, followed by catalytic hydrogenation to reduce the nitro group to an amine .

- Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Validate purity via HPLC-UV (C18 column, mobile phase: methanol/water + 0.1% formic acid) with ≥95% purity threshold .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental settings?

- Methodological Answer: Determine solubility in polar solvents (e.g., DMSO, methanol) using gravimetric analysis . Assess stability under varying pH (1–12) via UV-Vis spectroscopy over 24–72 hours. Store at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer: Systematically evaluate variables:

- Catalyst efficiency : Compare Pd/C vs. Raney Ni in nitro-group reduction using GC-MS to track intermediates.

- Reaction kinetics : Use in situ FT-IR to monitor real-time conversion rates.

- Byproduct analysis : Employ LC-HRMS to identify side products (e.g., over-reduced amines) .

Q. What advanced computational approaches support the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer:

- Perform density functional theory (DFT) calculations to map electrostatic potentials and predict nucleophilic/electrophilic sites.

- Use molecular docking (AutoDock Vina) to simulate binding affinities with target enzymes (e.g., histone deacetylases).

- Validate predictions via SAR studies by synthesizing derivatives with substituents at the benzyl or hydrazide positions .

Q. How can impurities in this compound batches impact pharmacological assays, and what analytical strategies mitigate this?

- Methodological Answer:

- Identify impurities via LC-QTOF-MS/MS with isotopic labeling (e.g., ¹³C/¹⁵N internal standards).

- Quantify using standard addition curves to avoid matrix effects.

- Pre-treat samples with solid-phase extraction (SPE) to isolate the target compound from byproducts like unreacted nitro precursors .

Q. What experimental frameworks ensure reproducibility in studies involving this compound as a PARP inhibitor?

- Methodological Answer:

- Adopt FAIR data principles : Document synthesis protocols (e.g., reaction time, solvent ratios) in machine-readable formats.

- Use cell-based assays (e.g., HeLa cells) with positive controls (e.g., olaparib) and dose-response curves (IC₅₀ calculations).

- Share raw data (spectra, chromatograms) via repositories like Zenodo .

Properties

IUPAC Name |

3-aminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIVTKBYJLGBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074516 | |

| Record name | 3-Aminobenzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-34-1 | |

| Record name | m-Aminobenzhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14062-34-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminobenzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOBENZOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459AL52KFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.